(S)-Methyl 1-(piperidin-4-YL)pyrrolidine-2-carboxylate
Overview
Description
(S)-Methyl 1-(piperidin-4-YL)pyrrolidine-2-carboxylate: is a chemical compound that belongs to the class of organic compounds known as piperidines and pyrrolidines. These compounds are characterized by their nitrogen-containing heterocyclic structures, which are commonly found in various pharmaceuticals and biologically active molecules.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through a multi-step chemical reaction involving the reaction of piperidine with pyrrolidine-2-carboxylic acid in the presence of a suitable catalyst.
Industrial Production Methods: On an industrial scale, the synthesis may involve optimizing reaction conditions such as temperature, pressure, and the use of specific solvents to achieve higher yields and purity.
Chemical Reactions Analysis
(S)-Methyl 1-(piperidin-4-YL)pyrrolidine-2-carboxylate: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Substitution reactions can introduce different substituents at various positions on the piperidine or pyrrolidine ring.
Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and various electrophiles and nucleophiles are used under controlled conditions.
Major Products Formed: The major products include oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
(S)-Methyl 1-(piperidin-4-YL)pyrrolidine-2-carboxylate: has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in biological studies to understand the interaction of piperidines and pyrrolidines with biological targets.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which (S)-Methyl 1-(piperidin-4-YL)pyrrolidine-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
(S)-Methyl 1-(piperidin-4-YL)pyrrolidine-2-carboxylate: can be compared with other similar compounds such as:
Piperidine derivatives: These compounds share the piperidine ring structure but may have different substituents or functional groups.
Pyrrolidine derivatives: These compounds have the pyrrolidine ring and can vary in their substituents and functional groups.
Other heterocyclic compounds: Compounds with similar heterocyclic structures, such as indoles and pyridines, can be compared based on their chemical properties and biological activities.
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Properties
IUPAC Name |
methyl 1-piperidin-4-ylpyrrolidine-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-15-11(14)10-3-2-8-13(10)9-4-6-12-7-5-9/h9-10,12H,2-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBZRZOOOZZVOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN1C2CCNCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60672560 | |
Record name | Methyl 1-piperidin-4-ylprolinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60672560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
726185-38-2 | |
Record name | Methyl 1-piperidin-4-ylprolinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60672560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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